![molecular formula C15H16FN5 B11844813 9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine CAS No. 101154-89-6](/img/structure/B11844813.png)
9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It features a fluorobenzyl group attached to the purine ring, which is further substituted with an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat transfer .
Chemical Reactions Analysis
Types of Reactions
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product.
Scientific Research Applications
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 2-Fluorobenzylamine
Uniqueness
Compared to similar compounds, 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
101154-89-6 |
|---|---|
Molecular Formula |
C15H16FN5 |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
9-[(2-fluorophenyl)methyl]-N-propan-2-ylpurin-6-amine |
InChI |
InChI=1S/C15H16FN5/c1-10(2)20-14-13-15(18-8-17-14)21(9-19-13)7-11-5-3-4-6-12(11)16/h3-6,8-10H,7H2,1-2H3,(H,17,18,20) |
InChI Key |
AAXWJAHBVLDKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


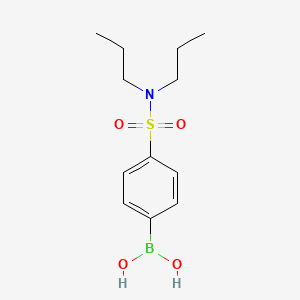

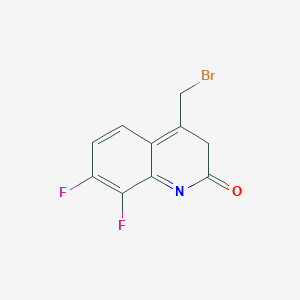
![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)

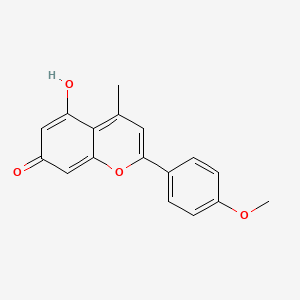
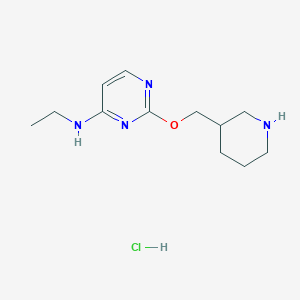


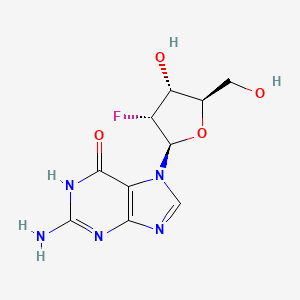
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)



